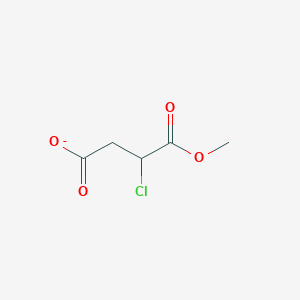
3-Chloro-4-methoxy-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-methoxy-4-oxobutanoate is an organic compound with a molecular formula of C5H7ClO4 It is a derivative of butanoic acid and contains both chloro and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxy-4-oxobutanoate can be achieved through several methods. One common route involves the alkylation of methyl 4-chloro-3-oxobutanoate with various alkyl halides. For example, the reaction with 1,2-dibromoethane, 1,3-dibromopropane, and 1,2,3-tribromopropane can yield the corresponding dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate enol ethers .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-methoxy-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-Chloro-4-methoxy-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-methoxy-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic catalysis.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-methoxy-3-oxobutanoate: This compound is similar in structure but lacks the chloro group.
Methyl 4-chloro-4-oxobutanoate: This compound is similar but does not have the methoxy group.
Uniqueness
3-Chloro-4-methoxy-4-oxobutanoate is unique due to the presence of both chloro and methoxy groups, which confer distinct reactivity and properties. This dual functionality allows for a wider range of chemical transformations and applications compared to its similar compounds.
Propiedades
Número CAS |
92538-43-7 |
|---|---|
Fórmula molecular |
C5H6ClO4- |
Peso molecular |
165.55 g/mol |
Nombre IUPAC |
3-chloro-4-methoxy-4-oxobutanoate |
InChI |
InChI=1S/C5H7ClO4/c1-10-5(9)3(6)2-4(7)8/h3H,2H2,1H3,(H,7,8)/p-1 |
Clave InChI |
MCMLJMMLKJFXBH-UHFFFAOYSA-M |
SMILES canónico |
COC(=O)C(CC(=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol](/img/structure/B14360868.png)

![2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane](/img/structure/B14360887.png)
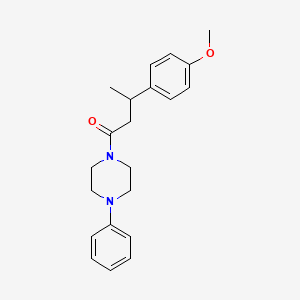
![4-[(Methylsulfanyl)methoxy]butanoic acid](/img/structure/B14360898.png)
![1,1'-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14360912.png)
![2-[2-[2-(2-Bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate](/img/structure/B14360916.png)
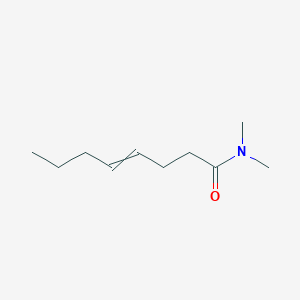
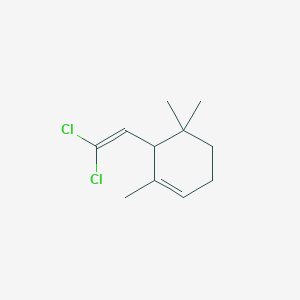
![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline](/img/structure/B14360929.png)
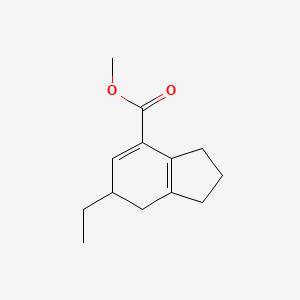
![Hexakis[(trifluoromethyl)selanyl]ethane](/img/structure/B14360936.png)
![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]thiourea](/img/structure/B14360938.png)

